molecular formula C9H17FN2O2 B3094806 tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1260848-87-0

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Cat. No. B3094806
CAS RN: 1260848-87-0
M. Wt: 204.24
InChI Key: DXQXHFOCKKIWJL-UHFFFAOYSA-N
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Description

“tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C9H17FN2O2 . It is also known by its CAS Number: 1174020-30-4 . The compound appears as a pale-yellow to yellow-brown sticky oil to semi-solid to solid substance .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is characterized by the presence of a pyrrolidine ring, a fluorine atom, an amino group, and a tert-butyl ester group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.24 g/mol . It is stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C . The physical form of the compound can vary from a solid or viscous liquid to a liquid .

Scientific Research Applications

Laboratory Chemicals

“tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate” is used as a laboratory chemical . It can be used in various chemical reactions and synthesis processes in the lab.

Substance Manufacturing

This compound is used in the manufacture of substances . It could be a precursor or an intermediate in the synthesis of other chemical compounds.

Scientific Research and Development

It is used in scientific research and development . Researchers can use it to study its properties, reactions, and potential applications.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302 and H319 . Precautionary statements include P305+P351+P338 .

properties

IUPAC Name

tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-Amino-4-fluoropyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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